molecular formula C₁₂H₁₅D₄NO₄ B1160065 Decarbazolyl Carvedilol-d4

Decarbazolyl Carvedilol-d4

Cat. No.: B1160065
M. Wt: 245.31
Attention: For research use only. Not for human or veterinary use.
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Description

Decarbazolyl Carvedilol-d4 is a deuterated analog of Decarbazolyl Carvedilol (D212720), a metabolite of the β-blocker Carvedilol (C24H26N2O4, CAS 72956-09-3) . The parent compound, Carvedilol, is a non-selective β-adrenergic and α1-adrenergic receptor blocker used to treat hypertension and heart failure. Decarbazolyl Carvedilol arises from metabolic modifications, retaining the carbazole moiety while undergoing structural changes that alter its pharmacokinetic and pharmacodynamic properties .

The deuterated form, this compound, incorporates four deuterium atoms (99 atom% D) at specific ethyl positions, increasing its molecular weight to 410.49 (C24H22D4N2O4) compared to the non-deuterated metabolite . This isotopic labeling enhances its utility as an internal standard in mass spectrometry-based assays, improving analytical precision in pharmacokinetic studies and metabolite quantification .

Properties

Molecular Formula

C₁₂H₁₅D₄NO₄

Molecular Weight

245.31

Synonyms

3-[[2-(2-Methoxyphenoxy)ethyl-d4]amino]-1,2-propanediol;  BM 51334-d4;  USP Oxybutynin Related Compound C-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Decarbazolyl Carvedilol-d4 and Related Compounds
Compound Molecular Formula Molecular Weight CAS RN Key Features Applications
Carvedilol C24H26N2O4 406.47 72956-09-3 Parent drug; β/α1-blocker Hypertension, heart failure therapy
Decarbazolyl Carvedilol Not explicitly provided D212720* Metabolite with modified carbazole structure Studied in gene delivery systems and RNAi therapeutics
Carvedilol-d4 C24H22D4N2O4 410.49 1133705-56-2 Deuterated analog; ethyl-d4 substitution Internal standard for LC-MS/MS assays
Biscarbazole (Impurity 6) C24H20N2O4 (inferred) ~408.43 Bis-carbazolyl structural analog Pharmacopeial impurity (limit: 0.1%) with extended retention time (3.0)
N-Isopropylcarvedilol C27H32N2O4 448.56 N-isopropyl modification Pharmacopeial impurity (limit: 0.1%); altered receptor affinity

Pharmacokinetic and Analytical Differences

  • Deuterium Effects: The incorporation of deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, a phenomenon known as the deuterium isotope effect. This enhances its stability in tracer studies .
  • Impurity Profiles : Related compounds like Biscarbazole and N-Isopropylcarvedilol are monitored as impurities in Carvedilol formulations. Biscarbazole (Retention Time: 3.0) arises from synthetic byproducts, while N-Isopropylcarvedilol reflects incomplete alkylation during synthesis .
  • Metabolite Specificity: Decarbazolyl Carvedilol is distinct from Carvedilol-d4 in biological role; the former is a bioactive metabolite, while the latter serves as a non-pharmacological reference standard .

Q & A

Q. How can researchers design comparative studies to evaluate this compound’s role in autophagy modulation?

  • Methodological Answer : Use autophagosome-lysosome fusion assays (e.g., LC3-II/LC3-I ratio via Western blot) in CRISPR-edited cell lines (e.g., ATG5 knockout). Dose-response curves for this compound should be compared to mTOR inhibitors (e.g., rapamycin) under nutrient-deprived conditions. Data normalization to housekeeping genes (e.g., GAPDH) minimizes variability .

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